![molecular formula C10H14OS B14401454 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene CAS No. 87606-69-7](/img/structure/B14401454.png)
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene is an organic compound with a benzene ring substituted with two methyl groups and a methoxymethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylbenzene (m-xylene) as the primary starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxymethylsulfanyl group can participate in various biochemical reactions, influencing the compound’s biological activity. The pathways involved may include oxidative stress response and sulfur metabolism.
類似化合物との比較
Similar Compounds
1,3-Dimethylbenzene (m-xylene): Lacks the methoxymethylsulfanyl group, making it less reactive in certain chemical reactions.
2-Methoxy-1,3-dimethylbenzene: Similar structure but without the sulfur-containing group, leading to different chemical and biological properties.
1,3-Dimethyl-2-(methylthio)benzene: Contains a methylthio group instead of a methoxymethylsulfanyl group, resulting in variations in reactivity and applications.
Uniqueness
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
87606-69-7 |
|---|---|
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC名 |
1,3-dimethyl-2-(methylsulfanylmethoxy)benzene |
InChI |
InChI=1S/C10H14OS/c1-8-5-4-6-9(2)10(8)11-7-12-3/h4-6H,7H2,1-3H3 |
InChIキー |
IIQFMHFUFAUVEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
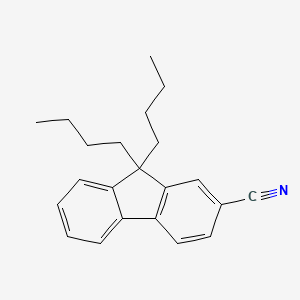

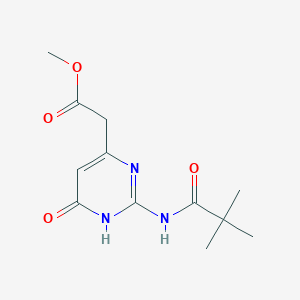
![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
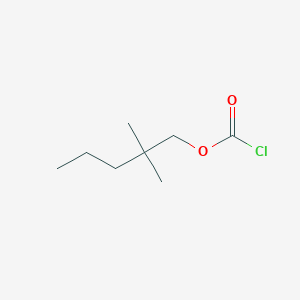
![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)
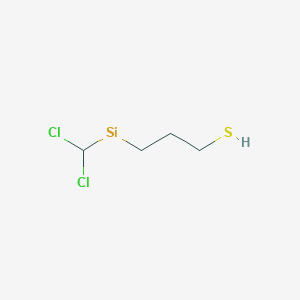
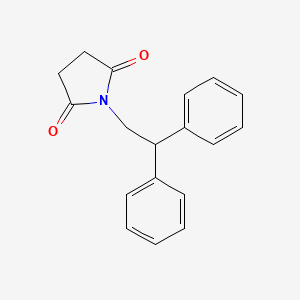
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)

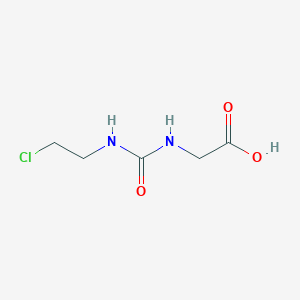
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)
